molecular formula C17H14O4 B190784 5,7-Dimethoxyflavone CAS No. 21392-57-4

5,7-Dimethoxyflavone

Cat. No. B190784
Key on ui cas rn: 21392-57-4
M. Wt: 282.29 g/mol
InChI Key: JRFZSUMZAUHNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07452901B2

Procedure details

Condensation with [4-(2-chlorocarbonyl-phenoxy)-but-2-enyl]-phosphonic acid diethyl ester (synthesis below) is followed by successive treatment with sodium hydride, hydrochloric acid and sodium carbonate, generating the 5,7-dimethoxyflavone. Demethylation to provide the 5,7-dihydroxyflavone final product is achieved as in Scheme 27.2 (see Bioorg. Med. Chem. Lett., (2000), 10, 1037).
Name
[4-(2-chlorocarbonyl-phenoxy)-but-2-enyl]-phosphonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OP(CC=CCOC1C=CC=CC=1C(Cl)=O)(=O)OCC)C.[H-].[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+].C[O:33][C:34]1[CH:43]=[C:42]([O:44]C)[CH:41]=[C:40]2[C:35]=1[C:36](=[O:52])[CH:37]=[C:38]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[O:39]2>>[OH:33][C:34]1[CH:43]=[C:42]([OH:44])[CH:41]=[C:40]2[C:35]=1[C:36](=[O:52])[CH:37]=[C:38]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[O:39]2 |f:1.2,4.5.6|

Inputs

Step One
Name
[4-(2-chlorocarbonyl-phenoxy)-but-2-enyl]-phosphonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC=CCOC1=C(C=CC=C1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(C=C(OC2=CC(=C1)OC)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(C=C(OC2=CC(=C1)O)C1=CC=CC=C1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.